6-Chloro-n4-methylpyrimidine-2,4-diamine
Overview
Description
6-Chloro-n4-methylpyrimidine-2,4-diamine (6-Cl-MPDA) is an organic compound with a unique structure that can be used in a variety of scientific applications. It is a colorless, odorless, crystalline solid that is highly soluble in water. 6-Cl-MPDA is a versatile molecule that has been used in several scientific fields, including biochemistry, pharmacology, and chemistry. It is also used in the synthesis of pharmaceuticals, agricultural chemicals, and other compounds.
Scientific Research Applications
Synthesis and Intermediate Applications
- 6-Chloro-n4-methylpyrimidine-2,4-diamine is a key intermediate in synthesizing various pharmaceuticals. For example, it's used in the synthesis of dasatinib, an anticancer drug. The synthesis involves cyclization and chlorination processes, highlighting its role in complex chemical reactions (Guo Lei-ming, 2012).
Antiviral Activity
- This compound has shown antiviral activity, particularly against retroviruses. Derivatives of 2,4-diaminopyrimidine, structurally similar to this compound, have been found effective against human immunodeficiency virus and Moloney murine sarcoma virus in cell culture (D. Hocková et al., 2003).
Immunological Applications
- It's been used to create TLR8 agonists, which can induce a specific cytokine profile favoring Type 1 helper T cells, crucial in immune responses. Such applications demonstrate its potential in developing immunomodulatory agents (M. Beesu et al., 2016).
Cytokinin Activity
- Derivatives of 4-aminopyrimidine, related to this compound, show high cytokinin activity, which is significant in plant growth and development. This suggests potential applications in agriculture and botany (V. I. Gunar et al., 1969).
Chemical Synthesis and Crystallography
- Its role in the synthesis of complex chemicals like tetrahydropteridine derivatives, which have various pharmaceutical applications, is notable. Additionally, its derivatives have been studied for their crystal structure, contributing to the understanding of molecular interactions and stability (S. W. Bailey et al., 1992).
Halogen Bond Studies
- Studies involving cocrystals of this compound have provided insights into hydrogen and halogen bond-based synthons, which are crucial in crystal engineering and materials science (Valeska Gerhardt & E. Egert, 2015).
Electrochemical Research
- Research on the electrolytic reduction of derivatives like 2-Amino-4-chloropyrimidine offers insights into the electrochemical properties of these compounds, relevant in developing new electrochemical processes and materials (Kiichiro Sugino et al., 1957).
Regioselectivity in Chemical Reactions
- The compound's derivatives have been studied for regioselective displacement reactions, crucial in organic synthesis and pharmaceutical research. Understanding such reactions can lead to more efficient synthesis of complex molecules (A. Doulah et al., 2014).
properties
IUPAC Name |
6-chloro-4-N-methylpyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4/c1-8-4-2-3(6)9-5(7)10-4/h2H,1H3,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWJDRREGHIEMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70905553 | |
Record name | 6-Chloro-N~4~-methylpyrimidine-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70905553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1005-37-4 | |
Record name | 1005-37-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36831 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-N~4~-methylpyrimidine-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70905553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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